Ytterbium(III) Carbonate Hydrate

Vue d'ensemble

Description

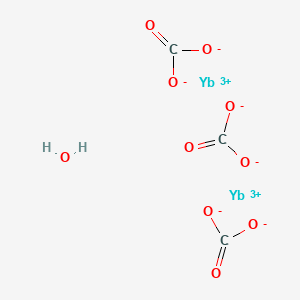

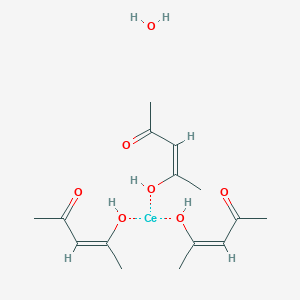

Ytterbium(III) Carbonate Hydrate is a compound with the linear formula Yb2(CO3)3·xH2O . It has a molecular weight of 526.11 (anhydrous basis) . It is typically packaged in glass bottles .

Molecular Structure Analysis

The molecular structure of Ytterbium(III) Carbonate Hydrate is represented by the SMILES string O.[Yb+3].[Yb+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O . This indicates the presence of two Ytterbium(III) ions, three carbonate ions, and a water molecule in the compound.

Physical And Chemical Properties Analysis

Ytterbium(III) Carbonate Hydrate is a white powder . . The compound is stored at room temperature .

Applications De Recherche Scientifique

Precursor for Other Ytterbium Compounds

Ytterbium(III) Carbonate Hydrate is a water-insoluble Ytterbium source that can easily be converted to other Ytterbium compounds, such as the oxide by heating (calcination) .

Fiber Amplifier and Fiber Optic Technologies

Ytterbium is applied to fiber amplifier and fiber optic technologies . It is used in lasing applications, enhancing the efficiency and effectiveness of these technologies .

Fabrication of Nanoparticles

Ytterbium(III) Carbonate Hydrate can be used in the fabrication of ytterbium carbonate and ytterbium oxide nanoparticles . These nanoparticles have potential applications in various fields, including electronics .

Photocatalytic Activity

The fabricated ytterbium carbonate and ytterbium oxide nanoparticles exhibit photocatalytic activity . They can be used for the degradation of organic pollutants like methyl orange during water treatment .

Coating of Carbon Composites

Ytterbium(III) Carbonate Hydrate can be used as a precursor for nanoscale coatings of carbon composites . These coatings can enhance the properties and performance of the composites .

Doping Material in Solid State Lasers

The Ytterbium +3 ion from Ytterbium(III) Carbonate Hydrate is used as a doping material in solid state lasers and double clad fiber lasers . This can improve the performance of these lasers .

Synthesis of Surfactant Mesophases

Ytterbium(III) Carbonate Hydrate can be used to make yttrium-based surfactant mesophases . These mesophases have adsorbing as well as optically functional properties .

Preparation of Phosphors

Ytterbium(III) Carbonate Hydrate can be used as a precursor to prepare Tb 3+ –Yb 3+ co-doped CaF 2 phosphors . These phosphors can be prepared by combustion synthesis .

Safety and Hazards

Ytterbium(III) Carbonate Hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers

Ytterbium(III) Carbonate Hydrate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .

Mécanisme D'action

Target of Action

Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system

Mode of Action

It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.

Biochemical Pathways

A study on the hydration of gas-phase ytterbium ion complexes, which could be related to ytterbium(iii) carbonate hydrate, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.

Pharmacokinetics

It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.

Action Environment

The action of Ytterbium(III) Carbonate Hydrate can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .

Propriétés

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III) Carbonate Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)